3-Phenylimidazo[1,5-a]pyridin-1-amine
Description
Properties
CAS No. |
885276-53-9 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-phenylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,14H2 |
InChI Key |
QJUGCUVISIZGCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Anti-Cancer Agents
3-Phenylimidazo[1,5-a]pyridin-1-amine serves as a crucial scaffold for developing novel pharmaceuticals, especially anti-cancer drugs. Recent studies have demonstrated its efficacy against multiple cancer cell lines. For instance, derivatives of this compound have shown promising cytotoxic potential with IC50 values below 30 µM across various human and murine cancer models, including A549 (lung cancer) and HCT-116 (colorectal cancer) . Notably, one derivative exhibited an IC50 value of 1.21 ± 0.14 µM against HCT-116 cells, indicating strong anti-proliferative activity .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves apoptosis induction, as evidenced by flow cytometric analysis revealing cell cycle arrest at the G0/G1 phase and increased reactive oxygen species (ROS) generation . This suggests that this compound derivatives may target critical pathways in cancer cell metabolism.
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized in biochemical research to explore enzyme inhibition and receptor binding. Studies have focused on understanding metabolic pathways and identifying potential therapeutic targets . The ability of this compound to interact with various biological targets makes it a valuable tool in drug discovery.
Material Science
Organic Semiconductors
In material science, this compound is investigated for its properties in creating advanced materials such as organic semiconductors. These materials are essential for developing electronic devices due to their unique electrical properties . The versatility of imidazo[1,5-a]pyridine derivatives extends to applications in optoelectronic devices and sensors .
Analytical Chemistry
Reference Standards
In analytical chemistry, this compound acts as a reference standard in chromatographic methods. It aids in the accurate detection and quantification of related compounds within complex mixtures . Its role in improving the reliability of analytical techniques is crucial for both research and quality control processes.
Agrochemical Applications
Pest Control Solutions
Research is ongoing into the potential use of this compound in developing agrochemicals aimed at pest control. The goal is to create environmentally friendly solutions that minimize ecological impact while effectively managing agricultural pests .
Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 15i | HCT-116 | 1.21 | Apoptosis via ROS generation |
| N/A | A549 | <30 | Enzyme inhibition |
| N/A | B16F10 | <30 | Receptor binding |
| N/A | BT-474 | <30 | Cell cycle arrest |
| N/A | MDA-MB-231 | <30 | Induction of apoptosis |
Table 2: Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceutical | Scaffold for anti-cancer drug development |
| Biochemical Research | Studies on enzyme inhibition and receptor interactions |
| Material Science | Development of organic semiconductors |
| Analytical Chemistry | Reference standard for chromatographic methods |
| Agrochemicals | Potential use in environmentally friendly pest control solutions |
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines vs. Imidazo[1,5-a]pyridines
- Reactivity Differences : 3-Phenylimidazo[1,2-a]pyridine failed to react under conditions effective for imidazo[1,5-a]pyridine derivatives, underscoring the impact of ring fusion positions on reactivity .
- Biological Activity : 2,3-Diphenylimidazo[1,2-a]pyridine (3aa ) and 2-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca ) exhibit potent antileishmanial activity, whereas the [1,5-a] isomer’s primary applications focus on antibacterial and anticancer roles .
Substituent Effects
Antibacterial Activity
- Imidazo[1,5-a]pyridines : 1-Substituted pyridyl derivatives (e.g., 3a ) exhibit MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive and Gram-negative bacteria, attributed to hydrophobic binding to papain (Ki: 13.75–99.30 mM) .
- Comparison with Pyrazolo[1,5-a]pyrimidines: Fluorescent pyrazolo[1,5-a]pyrimidines (e.g., 87) lack direct antibacterial activity but show enhanced optical properties (λem: 393–414 nm) due to C7-amino groups .
Anticancer and Kinase Inhibition
- Cytotoxic Derivatives: (Z)-3-(Arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones demonstrate potent cytotoxicity, leveraging the imidazo[1,5-a]pyridine core for target engagement .
- Kinase Inhibitors: Imidazo[1,5-a]pyrazine derivatives (e.g., 5-aminomethyl compounds) inhibit cyclin-dependent kinases, a niche less explored for imidazo[1,5-a]pyridines .
Physicochemical and Spectroscopic Properties
Fluorescence and Optical Behavior
- Pyrazolo[1,5-a]pyrimidines: Exhibit λabs = 267–360 nm and λem = 304–414 nm, with amino groups red-shifting emission by ~80 nm compared to aryl substituents .
- Imidazo[1,5-a]pyridines: Limited fluorescence data exist, but vibrational studies (Raman/IR) reveal aromatic C–H stretching (3000 cm⁻¹) and deformation modes (1650 cm⁻¹) influenced by substituents .
Thermodynamic Binding
- Imidazo[1,5-a]pyridine derivatives bind papain via hydrophobic interactions (ΔH > 0) and entropic driving forces (ΔS > 0), contrasting with hydrogen-bond-dominated binding in pyrazolo analogs .
Data Tables
Table 2: Spectroscopic Comparison
| Compound | λabs (nm) | λem (nm) | Key Vibrational Modes (cm⁻¹) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (86 ) | 267–296 | 304–332 | N/A |
| Pyrazolo[1,5-a]pyrimidine (87 ) | 336–360 | 393–414 | N/A |
| 1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridine | N/A | N/A | 3000 (C–H), 1650 (δ-ring) |
Preparation Methods
Intermolecular Ritter-Type Reaction Using Nitriles and 2-Aminopyridines
A recent and efficient method involves the intermolecular Ritter-type reaction where 2-aminopyridine derivatives react with nitriles under acidic conditions to form the imidazo[1,5-a]pyridine scaffold. The key steps include:
- Generation of a carbocation intermediate from the aminopyridine under acidic catalysis.
- Nucleophilic attack by a nitrile to form a nitrilium ion intermediate.
- Intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the imidazo[1,5-a]pyridine product.
For this compound, benzonitrile or related phenyl-substituted nitriles are used as the nitrile source.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | Bi(OTf)₃ (5 mol %) |
| Acid | p-Toluenesulfonic acid monohydrate (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 150 °C |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Nitrile Equivalents | 15 equiv |
| Yield of this compound | 75% (with para-substituted benzonitriles) |
This method tolerates various substituents on the aromatic ring, including hydroxyl and bromine groups, providing yields up to 86%. However, substrates such as para-iodobenzonitrile give lower yields (~33%) due to steric and electronic effects. Naphthalenenitrile substrates can furnish the desired product in excellent yields (up to 95%) under these conditions.
The reaction proceeds via a nitrilium ion intermediate which undergoes intramolecular cyclization. Side products may form via nucleophilic addition of alcohols to the nitrilium ion followed by hydrolysis, but these can be minimized with optimized conditions.
Reference: Strategic methodologies for efficient synthesis of imidazo[1,5-a]pyridines by intermolecular Ritter-type reactions
Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes in Polyphosphoric Acid Medium
Another well-established approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA). This method exploits the unusual electrophilic properties of nitroalkanes under strongly acidic conditions to facilitate ring closure.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Reagents | 2-(Aminomethyl)pyridine and α-nitroacetophenone (or α-nitrotoluene) |
| Acid Medium | Mixture of 87% polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) |
| Temperature | 110–140 °C |
| Reaction Time | 3 hours |
| Yield of this compound | 22% at 110 °C, improved to 43% at 140 °C with 2:1 PPA/H₃PO₃ mixture; further improved to moderate yields with optimized acid ratios and temperature |
Comparative Analysis of Preparation Methods
| Feature | Ritter-Type Reaction with Nitriles | Cyclocondensation with Nitroalkanes in PPA Medium |
|---|---|---|
| Starting Materials | 2-Aminopyridine derivatives and nitriles | 2-(Aminomethyl)pyridines and nitroalkanes |
| Reaction Conditions | Moderate to high temperature (150 °C), acidic catalyst (p-TsOH), Bi(OTf)₃ catalyst | High temperature (110–140 °C), strong acid medium (PPA + H₃PO₃) |
| Reaction Time | Overnight (~12–16 hours) | ~3 hours |
| Yield for 3-Phenyl derivative | Moderate to high (up to 75–86%) | Moderate (22–43%, improved with conditions) |
| Functional Group Tolerance | Good (tolerates hydroxyl, bromine) | Limited due to harsh acidic conditions |
| Scalability | Amenable to scale-up with sealed tube reactors | More challenging due to corrosive acid medium |
| Side Products | Possible alcohol addition side products | Possible decomposition of sensitive groups |
Q & A
Q. What are the optimal synthetic routes for 3-Phenylimidazo[1,5-a]pyridin-1-amine?
The compound is synthesized via cyclocondensation of nitroalkanes (e.g., α-nitrotoluene) with 2-(aminomethyl)pyridines. A typical protocol involves heating 2-nitro-1-phenylethan-1-one and 2-picolylamine in polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% of the product as a yellow solid . Alternative methods include microwave-assisted reactions for regioselective derivatization, though yields may vary depending on substituents (e.g., bromo or methoxy groups) . Characterization is performed via H NMR, C NMR, and HRMS to confirm purity and structure .
Q. How is the structural integrity of this compound confirmed?
X-ray crystallography is the gold standard for structural validation. For example, bis-adducts formed via reactions with ninhydrin were resolved using single-crystal X-ray diffraction, confirming regioselectivity and bonding patterns . NMR spectroscopy (H and C) is routinely employed to assign proton environments and carbon frameworks, with chemical shifts (e.g., δ 7.24–8.76 ppm for aromatic protons) providing insights into electronic effects . HRMS ensures molecular weight accuracy (±0.0004 Da) .
Q. What safety precautions are required for handling this compound?
Safety data sheets (SDS) highlight flammability and toxicity risks. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact .
- Storage in dry, cool environments away from ignition sources .
- Disposal via certified hazardous waste protocols to prevent environmental release .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
Derivatization at the phenyl or imidazo-pyridine moiety can modulate bioactivity. For instance, introducing propargyl groups or trifluoromethyl substituents improves cytotoxicity in cancer cell lines. A study synthesized (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones, showing IC values <10 µM in MCF-7 cells via apoptosis induction . Structure-activity relationship (SAR) studies recommend optimizing electron-withdrawing groups to enhance target binding .
Q. What methodologies assess enzyme inhibition kinetics for derivatives?
Inhibition constants () are determined using Dixon plots and Lineweaver-Burk analysis. For example, 1-substituted pyridylimidazo[1,5-a]pyridine derivatives were evaluated against papain, revealing competitive inhibition with values ranging from 0.8–5.2 µM. Thermodynamic parameters (ΔG) are calculated to quantify binding energetics, with lower ΔG correlating to stronger inhibition .
Q. How do reaction conditions impact synthetic yield discrepancies?
Yields vary due to electronic and steric effects of substituents. For example, α-nitrotoluene-derived reactions yield only 76% due to steric hindrance, whereas bromo/methoxy-substituted precursors achieve >85% via microwave-assisted protocols . Contradictions in data (e.g., low yields in PPA vs. high yields in BF-catalyzed reactions) are resolved by optimizing catalyst loading (e.g., 10 mol% BF·OEt) and reaction time .
Q. What advanced techniques resolve regioselectivity challenges in derivatization?
Regioselective Friedel-Crafts arylation is achieved using BF·OEt as a catalyst, directing substitutions to the C3 position of the imidazo-pyridine core. X-ray crystallography and C NMR confirm regiochemistry, with downfield shifts (δ 135–160 ppm) indicating electron-deficient aromatic carbons . Computational modeling (DFT) further predicts reactive sites for functionalization .
Methodological Tables
Q. Table 1: Key Synthetic Protocols
Q. Table 2: Biological Evaluation Parameters
| Derivative | Target (e.g., Enzyme/Cell Line) | IC/ | Mechanism | Reference |
|---|---|---|---|---|
| Propargyl-oxindole | Papain | 0.8 µM | Competitive inhibition | |
| Cytotoxic enones | MCF-7 (Breast Cancer) | 9.3 µM | Apoptosis via caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
